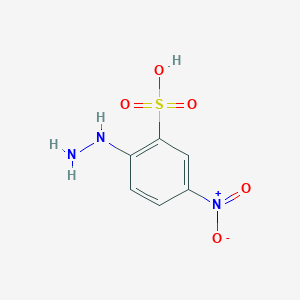

2-Hydrazinyl-5-nitrobenzenesulfonic acid

Description

Contextual Significance of Hydrazone and Sulfonic Acid Derivatives in Chemical Sciences

Hydrazone derivatives are a class of organic compounds characterized by the presence of the >C=N-NH- functional group. They are formed by the condensation reaction of hydrazines with aldehydes or ketones. This structural motif imparts a wide range of chemical and biological activities, making them crucial building blocks in synthetic organic chemistry and medicinal chemistry. Hydrazones are known to exhibit a diverse array of pharmacological properties. google.comnih.gov The presence of both hydrogen bond donors and acceptors in their structure allows them to interact with various biological targets. Furthermore, the azomethine group (-N=CH-) in hydrazones is involved in their chemical reactivity and biological actions. nih.gov

Sulfonic acid derivatives, characterized by the -SO3H group, are another cornerstone of chemical sciences. The sulfonic acid group is a strong acid, rendering these compounds highly soluble in water. This property is extensively utilized in the dye industry, where water-soluble dyes are essential for textile applications. Aryl sulfonic acids are key intermediates in the synthesis of a wide variety of compounds, including pharmaceuticals and detergents. The sulfonyl group can also act as a good leaving group in nucleophilic substitution reactions, further highlighting its synthetic utility.

The combination of hydrazinyl and sulfonic acid functionalities in a single molecule, as seen in 2-Hydrazinyl-5-nitrobenzenesulfonic acid, suggests a compound with potentially unique properties, blending the reactivity of hydrazines with the high polarity and acidity of sulfonic acids.

Historical Development of Research on Related Compounds and Azo-β-Diketones

The history of compounds related to this compound is deeply intertwined with the development of synthetic dyes in the 19th century. Azo dyes, which contain the -N=N- linkage, were among the first synthetic colorants and revolutionized the textile industry. researchgate.netmdpi.com The synthesis of these dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. psiberg.comnih.gov This historical foundation in dye chemistry is relevant as hydrazines are often used in or derived from reactions involving diazonium salts, which are the precursors to azo compounds.

Azo-β-diketones are a specific class of azo compounds that have been the subject of considerable research due to their interesting tautomeric properties. mdpi.comencyclopedia.pub These molecules can exist in equilibrium between the azo-enol and the keto-hydrazone forms. researchgate.net This tautomerism is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic rings. unifr.ch The study of azo-β-diketones has provided fundamental insights into tautomeric equilibria and the factors that govern them.

The development of nitroaromatic compounds also has a long history, with their synthesis and reactions being extensively studied. nih.gov The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring to which it is attached.

Current Research Landscape and Unaddressed Questions Regarding this compound

Direct and extensive research specifically focused on this compound is not widely reported in publicly available literature. However, the research landscape can be inferred from studies on closely related compounds. For instance, a similar compound, 2-Hydrazinyl-5-nitrophenol, has been investigated as a fluorescent probe for detecting carbonyl compounds in biological systems. researchgate.net This suggests that this compound could potentially be explored for similar applications in chemical sensing and bioimaging, where the sulfonic acid group could enhance water solubility.

The synthesis of arylhydrazine-N-sulfonic acids is a known process, often involving the reduction of the corresponding aryldiazosulfonates. google.com This provides a potential synthetic route to this compound.

Unaddressed Questions:

The limited direct research on this compound leaves several questions open for investigation:

Detailed Synthesis and Characterization: While general methods for the synthesis of related compounds exist, optimized and detailed synthetic protocols for this compound, along with its comprehensive spectroscopic and physicochemical characterization, are yet to be thoroughly documented.

Chemical Reactivity: A systematic study of its reactivity is needed. How does the interplay of the hydrazinyl, nitro, and sulfonic acid groups influence its chemical behavior? For example, can the hydrazinyl group be readily converted to a hydrazone or be involved in cyclization reactions?

Potential Applications: Based on the properties of related compounds, what are the potential applications of this compound? Could it serve as a precursor for novel dyes, a ligand for metal complexes, a fluorescent probe, or possess any interesting biological activities? The presence of the nitro group, a known pharmacophore in some contexts, warrants investigation into its bioactivity. nih.govresearchgate.net

Tautomeric Behavior: Does this compound or its derivatives exhibit interesting tautomeric equilibria, similar to azo-β-diketones?

Future research into these areas would be crucial to fully understand the chemical nature and potential utility of this intriguing molecule.

Structure

3D Structure

Properties

CAS No. |

879721-54-7 |

|---|---|

Molecular Formula |

C6H7N3O5S |

Molecular Weight |

233.20 |

IUPAC Name |

2-hydrazinyl-5-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C6H7N3O5S/c7-8-5-2-1-4(9(10)11)3-6(5)15(12,13)14/h1-3,8H,7H2,(H,12,13,14) |

InChI Key |

IVCCIESFHBWZBA-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)NN |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Hydrazinyl 5 Nitrobenzenesulfonic Acid

Preparative Strategies for 2-Hydrazinyl-5-nitrobenzenesulfonic Acid and its Key Precursors

The synthesis of this compound typically begins with a suitably substituted aniline (B41778) precursor, which is then chemically transformed to introduce the hydrazinyl moiety. The strategic placement of the nitro and sulfonic acid groups is crucial and is often established early in the synthetic sequence.

A primary and classical method for the synthesis of aryl hydrazines involves the diazotization of an aromatic amine followed by reduction. For the target compound, the key precursor is 2-amino-5-nitrobenzenesulfonic acid. The synthesis of this precursor can be achieved by the sulfonation of p-nitrochlorobenzene, followed by amination. The process involves heating p-nitrochlorobenzene with oleum (B3057394) and sulfuric acid, followed by treatment with ammonia (B1221849) in an autoclave to replace the chlorine atom with an amino group.

Once the precursor 2-amino-5-nitrobenzenesulfonic acid is obtained, the synthesis proceeds via a two-step diazotization-reduction sequence:

Diazotization : The aromatic primary amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. globalresearchonline.net These diazonium intermediates are highly reactive. globalresearchonline.net

Reduction : The resulting diazonium salt is then reduced to the corresponding hydrazine (B178648). Common reducing agents for this transformation include sodium sulfite (B76179) or stannous chloride in an acidic medium.

This diazotization pathway is fundamental in aromatic chemistry. globalresearchonline.netnih.gov A related and mechanistically significant transformation is the Japp-Klingemann reaction, which is used to synthesize hydrazones from aryl diazonium salts and β-keto-acids or β-keto-esters. wikipedia.orgchemeurope.comdrugfuture.comsynarchive.com While this reaction produces a hydrazone rather than a free hydrazine, it is a cornerstone of diazonium salt chemistry and a powerful tool for forming carbon-nitrogen bonds. numberanalytics.com The reaction involves the coupling of the diazonium salt with an active methylene (B1212753) compound, often leading to the cleavage of an acyl or carboxyl group. drugfuture.com The resulting hydrazones are valuable intermediates themselves, for instance, in the Fischer indole (B1671886) synthesis. wikipedia.orgchemeurope.com

| Reaction | Starting Material | Key Reagents | Product Type | Reference |

| Diazotization-Reduction | 2-Amino-5-nitrobenzenesulfonic acid | 1. NaNO₂, HCl2. [Reducing Agent] | Aryl Hydrazine | globalresearchonline.net |

| Japp-Klingemann Reaction | Aryl diazonium salt + β-Keto-ester | Base | Aryl Hydrazone | wikipedia.orgnumberanalytics.com |

Beyond the traditional diazotization route, other methods have been developed for the synthesis of sulfonyl hydrazides. These compounds are recognized as stable, easy-to-handle, and non-corrosive alternatives to other sulfonylating agents like sulfonyl halides or sulfinic acids. nih.govacs.org

A widely used alternative is the direct reaction of a sulfonyl chloride with hydrazine hydrate. google.comresearchgate.net This method is a straightforward nucleophilic substitution where hydrazine displaces the chloride ion from the sulfonyl chloride. The reaction is typically carried out in a suitable solvent such as water, ethanol, or THF. researchgate.netlookchem.com For the target compound, this would involve the reaction of 2-chloro-5-nitrobenzenesulfonyl chloride with hydrazine. A facile, one-pot, and eco-friendly protocol for synthesizing sulfonylhydrazones (which are derived from sulfonyl hydrazides) has been developed using sulfonyl chlorides, hydrazine hydrate, and vinyl azides in water. lookchem.com

Emerging synthetic strategies often leverage modern catalytic or electrochemical methods. nih.gov Sulfonyl hydrazides can act as precursors to sulfonyl radicals under oxidative conditions. nih.govacs.orgresearchgate.net Electrochemical methods, in particular, represent a green and efficient approach. nih.govacs.org In these processes, the sulfonyl hydrazide can be oxidized at an anode to generate an N-centered radical, which then loses nitrogen gas to form a sulfonyl radical. nih.govacs.org This reactive sulfonyl radical can then participate in various addition or coupling reactions. nih.govacs.org

| Synthetic Method | Precursors | Key Features | Reference |

| From Sulfonyl Chloride | Ar-SO₂Cl + N₂H₄·H₂O | Direct, straightforward nucleophilic substitution. | google.comresearchgate.net |

| One-Pot Synthesis | Ar-SO₂Cl, N₂H₄·H₂O, Aldehyde/Ketone | Efficient, often uses green solvents like water. | lookchem.com |

| Electrochemical Synthesis | Sulfonyl Hydrazide | Generation of sulfonyl radicals for further reactions. | nih.govacs.org |

Derivatization and Structural Modifications of the this compound Scaffold

The this compound scaffold possesses a highly reactive hydrazinyl group (-NHNH₂) that serves as a versatile handle for a wide range of chemical transformations and structural modifications. This reactivity allows for the synthesis of a diverse array of derivatives.

A primary reaction of hydrazines is condensation with carbonyl compounds. This compound can react with aldehydes and ketones to form the corresponding hydrazones. These sulfonylhydrazones are stable compounds and important synthetic intermediates. lookchem.com For example, the synthesis of various acetylene-containing 2-(2-hydrazinyl)thiazole derivatives proceeds through the formation of thiosemicarbazones from aldehydes, which are structurally related to hydrazones. nih.gov

The hydrazinyl moiety is also a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. numberanalytics.com Depending on the reaction partner and conditions, cyclization reactions can lead to the formation of pyrazoles, triazoles, and other important ring systems. researchgate.net For instance, the Japp-Klingemann reaction product, a hydrazone, can be cyclized to form pyrazoles. wikipedia.org Similarly, substituted hydrazino-thiazole derivatives can be synthesized by reacting aldehyde thiosemicarbazones with appropriate cyclizing agents. nih.gov

Furthermore, the hydrazinyl group can be used as a nucleophile in substitution reactions or as a precursor for other functional groups. It can be converted into sulfonyl chlorides or bromides using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), demonstrating its utility as a protected form of a more reactive sulfonyl halide. mdpi.com The hydrazine functional group has also been employed as a derivatization agent to enhance the detection of various metabolites, such as carboxylic acids, aldehydes, and ketones, in LC-MS-based analysis. nih.gov

| Derivative Class | Reactant | Reaction Type | Significance | Reference |

| Hydrazones | Aldehydes, Ketones | Condensation | Stable intermediates, analytical derivatization. | lookchem.comnih.gov |

| Thiazoles | Thiosemicarbazones + Cyclizing agents | Cyclization | Synthesis of heterocyclic compounds. | nih.govnih.gov |

| Pyrazoles | Hydrazone intermediates | Cyclization | Key heterocyclic core in pharmaceuticals. | wikipedia.orgresearchgate.net |

| Sulfonyl Halides | NCS, NBS | Oxidation/Conversion | Transformation into reactive sulfonylating agents. | mdpi.com |

Mechanistic Analysis of Synthetic Pathways and Formation of Hydrazinyl Compounds

The formation of hydrazinyl compounds is governed by well-established reaction mechanisms. In the classical synthesis of this compound, the key steps are diazotization and reduction. The diazotization of a primary aromatic amine begins with the formation of a nitrosating agent (e.g., N₂O₃) from sodium nitrite and acid. This agent electrophilically attacks the nitrogen of the amine, leading to a series of proton transfers and dehydration to yield the highly electrophilic diazonium ion (Ar-N₂⁺).

The Japp-Klingemann reaction provides a detailed example of a coupling mechanism involving diazonium salts. wikipedia.org The reaction proceeds through several steps:

Deprotonation : A base removes a proton from the active methylene compound (a β-keto-ester), forming a nucleophilic enolate anion. wikipedia.org

Nucleophilic Addition : The enolate anion attacks the terminal nitrogen of the diazonium salt, forming an azo compound intermediate. wikipedia.orgchemeurope.com

Hydrolysis and Decomposition : This azo intermediate undergoes hydrolysis, followed by decomposition that cleaves one of the activating groups (either acyl or carboxyl), ultimately yielding the more stable hydrazone product after tautomerization. wikipedia.orgorganicreactions.org

For alternative routes, the mechanism of forming sulfonyl hydrazides from sulfonyl chlorides and hydrazine is a direct nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group.

Emerging electrosynthetic methods often involve radical pathways. nih.govacs.org A proposed mechanism for reactions involving sulfonyl hydrazides under electrochemical oxidation suggests the initial single-electron oxidation of the sulfonyl hydrazide at the anode. nih.govacs.org This forms an N-centered radical, which rapidly extrudes molecular nitrogen (N₂) to generate a sulfonyl radical (Ar-SO₂•). nih.govacs.org This highly reactive sulfonyl radical can then add to unsaturated systems like alkenes or alkynes, initiating a cascade of events to form the final functionalized sulfone product. nih.govacs.org Control experiments using radical inhibitors like TEMPO have been shown to significantly reduce product yield, supporting the proposed radical mechanism. mdpi.com

Advanced Structural Characterization and Tautomeric Analysis of 2 Hydrazinyl 5 Nitrobenzenesulfonic Acid

Spectroscopic Probes for Molecular Structure Determination

Spectroscopy is a powerful tool for probing the molecular structure of chemical compounds. Vibrational and nuclear magnetic resonance spectroscopies, in particular, offer detailed information about the functional groups and the chemical environment of atoms within the molecule.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, revealing the presence of specific functional groups. For 2-Hydrazinyl-5-nitrobenzenesulfonic acid, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

N-H Stretching: The hydrazinyl group (-NH-NH₂) typically shows stretching vibrations in the 3200-3550 cm⁻¹ region. Primary amines often show two bands in this area. researchgate.netwpmucdn.com

O-H and S=O Stretching (Sulfonic Acid Group): The sulfonic acid group (-SO₃H) is characterized by a very broad O-H stretch from 2500-3200 cm⁻¹, often overlapping with C-H stretches. vscht.cz Strong, asymmetric and symmetric stretching vibrations for the S=O bonds are expected around 1250-1120 cm⁻¹ and 1080-1030 cm⁻¹, respectively.

NO₂ Stretching (Nitro Group): The nitro group (-NO₂) displays two characteristic strong stretching bands: an asymmetric stretch typically between 1570-1490 cm⁻¹ and a symmetric stretch between 1390-1300 cm⁻¹. wpmucdn.com

Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring are found in the 1400-1600 cm⁻¹ region.

The precise positions of these bands can be influenced by the electronic interplay between the electron-donating hydrazinyl group and the electron-withdrawing nitro and sulfonic acid groups on the benzene ring.

Table 1: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydrazinyl (-NH-NH₂) | N-H Stretch | 3550 - 3250 | Medium, Broad |

| Sulfonic Acid (-SO₃H) | O-H Stretch | 3200 - 2500 | Very Broad |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1250 - 1120 | Strong |

| Sulfonic Acid (-SO₃H) | S=O Symmetric Stretch | 1080 - 1030 | Strong |

| Nitro (-NO₂) | N=O Asymmetric Stretch | 1570 - 1490 | Strong |

| Nitro (-NO₂) | N=O Symmetric Stretch | 1390 - 1300 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1400 | Medium to Weak |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. uobasrah.edu.iq

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the aromatic region would show distinct signals for the three protons on the benzene ring. Due to the substitution pattern (1,2,4-trisubstituted), these protons would exhibit a complex splitting pattern (e.g., doublet, doublet of doublets). The chemical shifts would be influenced by the strong electron-withdrawing effects of the nitro and sulfonic acid groups and the electron-donating effect of the hydrazinyl group. Protons on the hydrazinyl group (-NH and -NH₂) would appear as exchangeable signals, often broad, with chemical shifts dependent on the solvent and concentration. chemicalbook.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The aromatic carbons would resonate in the typical downfield region (approx. 110-160 ppm). The carbon atoms directly attached to the substituents (-SO₃H, -NO₂, -NHNH₂) would show significant shifts. The carbon attached to the nitro group is expected to be shifted downfield, while the carbon attached to the hydrazinyl group would be shifted upfield relative to unsubstituted benzene. researchgate.netchemicalbook.com Data from similar structures, like nitrobenzene (B124822) amination products, can provide reference points for expected chemical shifts. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic C-H | 7.0 - 8.5 | Complex splitting pattern expected. |

| -NH- | Variable | Broad, solvent-dependent. | |

| -NH₂ | Variable | Broad, solvent-dependent. | |

| -SO₃H | 10.0 - 12.0 | Very broad, exchangeable. | |

| ¹³C | C-SO₃H | ~140 - 150 | Influenced by sulfonic acid group. |

| C-NHNH₂ | ~145 - 155 | Influenced by hydrazinyl group. | |

| C-NO₂ | ~140 - 150 | Influenced by nitro group. | |

| Aromatic C-H | ~110 - 135 | Three distinct signals expected. |

Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecule's structure in the solid state.

While specific crystallographic data for this compound is not documented in the available results, studies on related nitro-substituted aromatic compounds and hydrazones provide valuable insights. nih.govmdpi.com Such an analysis would reveal the planarity of the benzene ring and the conformation of the hydrazinyl and sulfonic acid groups relative to the ring. The strong electron-withdrawing nitro group can significantly influence the crystal packing and intermolecular interactions. researchgate.net X-ray analysis would also be the ultimate arbiter in determining which tautomeric form (discussed below) exists in the solid state, as it can unambiguously locate the positions of hydrogen atoms. rsc.org For many azo dyes and hydrazones, the solid-state structure is dominated by one tautomer due to stabilizing forces within the crystal lattice. psu.eduresearchgate.net

Tautomeric Equilibrium and Forms of this compound and its Analogs

Tautomerism is a phenomenon where a single compound exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. For compounds like this compound and its analogs, several types of tautomerism are possible and have been studied extensively. researchgate.net

Arylhydrazines can exist in equilibrium with their corresponding azo tautomers. This specific type of prototropy, known as azo-hydrazone tautomerism, is highly dependent on the molecular structure and the surrounding environment. nih.gov The equilibrium can be influenced by several factors:

Solvent Polarity: The position of the tautomeric equilibrium is strongly affected by the solvent. rsc.org Polar solvents can stabilize the more polar tautomer, often the hydrazone form, through hydrogen bonding and other dipole interactions. mdpi.com

Substituent Effects: The electronic nature of substituents on the aromatic ring plays a critical role. Electron-withdrawing groups, such as the nitro group present in the title compound, tend to stabilize the hydrazone form. psu.eduunifr.ch

pH: The equilibrium can be shifted by changing the pH of the solution. Acidic or neutral conditions often favor the hydrazone form, while alkaline conditions may favor the deprotonated azo form. rsc.org

Physical State: In the solid state, one tautomer is typically dominant due to crystal packing forces and intramolecular hydrogen bonding, which often favors the hydrazone structure. researchgate.netresearchgate.net In solution, a dynamic equilibrium between both forms may exist.

For this compound, the presence of the strongly electron-withdrawing nitro group would be expected to significantly favor the hydrazone tautomer.

While the direct tautomerism for a hydrazinyl compound is the hydrazone-azo type, the closely related and extensively studied tautomerism in analogous azo dyes involves keto-enol forms. This occurs when a hydroxyl group is positioned ortho or para to an azo linkage (-N=N-). The equilibrium exists between an azo-enol form and a keto-hydrazone form. rsc.org

The stability of these forms is governed by factors similar to those in hydrazone-azo tautomerism:

Intramolecular Hydrogen Bonding: The keto-hydrazone form is often stabilized by a strong intramolecular hydrogen bond between the N-H of the hydrazone and the oxygen of a nearby group, forming a stable six-membered ring. psu.edu

Solvent Effects: Polar solvents tend to favor the keto-hydrazone form, whereas nonpolar solvents may favor the azo-enol form. rsc.org

Substituent Effects: Electron-withdrawing groups on the phenyl ring attached to the azo group generally shift the equilibrium toward the keto-hydrazone form. psu.edu

Understanding this equilibrium in analogous compounds provides a framework for predicting the behavior of this compound, especially if it undergoes reactions to form azo dye derivatives. The principles governing the stability of the hydrazone moiety are largely transferable. unifr.ch

Intra- and Intermolecular Interactions Stabilizing Molecular Conformations

The stability of this compound, both as an individual molecule and within a crystal lattice, is dictated by a sophisticated network of non-covalent interactions. These forces, though weaker than covalent bonds, are fundamental to defining the molecule's three-dimensional shape and its packing arrangement in the solid state.

Role of Intramolecular Hydrogen Bonding and Resonance-Assisted Hydrogen Bonds (RAHB)

A predominant feature stabilizing the molecular conformation of this compound is the presence of intramolecular hydrogen bonds. These bonds form between the hydrogen atoms of the hydrazinyl group (-NHNH₂) and the oxygen atoms of the adjacent sulfonic acid group (-SO₃H) or the nitro group (-NO₂). This internal bonding network significantly influences the planarity of the molecule.

In similar ortho-substituted benzenesulfonic acids, intramolecular hydrogen bonds are a common and stabilizing feature. mdpi.com For instance, in 2-aminobenzenesulfonic acid, an intramolecular hydrogen bond is observed between the amino group's hydrogen and an oxygen atom of the sulfonic acid group. mdpi.com Likewise, in 2-hydroxybenzenesulfonic acid, a hydrogen bond can form between the hydroxyl hydrogen and a sulfonyl oxygen. mdpi.com These interactions often lead to the formation of stable six- or seven-membered ring-like structures, which lock the conformation of the substituents relative to the benzene ring.

Furthermore, the electronic nature of the aromatic ring, influenced by the electron-withdrawing nitro group and the electron-donating hydrazinyl group, suggests the potential for Resonance-Assisted Hydrogen Bonds (RAHB). RAHB are a stronger class of hydrogen bonds where the bond strength is enhanced by π-electron delocalization within a resonant molecular fragment. mhmedical.com In the case of this compound, resonance involving the benzene ring, the hydrazinyl group, and the nitro group could lead to a partial redistribution of electron density. This redistribution can increase the acidity of the hydrogen bond donor and the basicity of the acceptor, thereby strengthening the intramolecular hydrogen bond. This phenomenon is well-documented in other systems containing similar functional groups, where it leads to shorter bond distances and increased stability. wikipedia.orgresearchgate.net

The specific parameters of these intramolecular hydrogen bonds, such as bond lengths and angles, are crucial for a complete understanding of the molecule's conformational preferences.

| Potential Intramolecular Hydrogen Bond Parameters (Hypothetical) | |

| Donor Atom | Hydrazinyl Nitrogen (N-H) |

| Acceptor Atom | Sulfonyl Oxygen (S=O), Nitro Oxygen (N=O) |

| Bond Type | N-H···O |

| Key Feature | Potential for Resonance-Assistance (RAHB) |

π-π Stacking and Other Non-Covalent Interactions in Crystal Packing

In the solid state, molecules of this compound are organized into a crystal lattice through a combination of intermolecular forces. Among the most significant of these are π-π stacking interactions. The aromatic benzene rings of adjacent molecules can stack on top of one another, an interaction driven by favorable electrostatic and van der Waals forces between the delocalized π-electron systems. researchgate.netrsc.org The presence of both electron-donating (-NHNH₂) and electron-withdrawing (-NO₂) groups on the ring enhances the likelihood of strong, offset or "slipped" stacking arrangements to optimize these electrostatic interactions.

In addition to π-π stacking, the crystal packing is further stabilized by a network of intermolecular hydrogen bonds. The hydrazinyl and sulfonic acid groups are excellent hydrogen bond donors and acceptors, leading to the formation of extensive chains or sheets within the crystal. These interactions can involve N-H···O and O-H···N hydrogen bonds, linking molecules together in a robust three-dimensional architecture. mdpi.com

| Summary of Non-Covalent Interactions in Crystal Packing | |

| Interaction Type | Description |

| π-π Stacking | Stacking of aromatic rings of adjacent molecules. |

| Intermolecular Hydrogen Bonding | N-H···O and O-H···N bonds between molecules, forming extended networks. |

| Dipole-Dipole Interactions | Between polar -NO₂ and -SO₃H groups on neighboring molecules. |

| Van der Waals Forces | General attractive forces contributing to overall crystal cohesion. |

A comprehensive understanding of these varied non-covalent interactions is essential for predicting and controlling the solid-state properties of this compound.

Computational Chemistry and Theoretical Investigations of 2 Hydrazinyl 5 Nitrobenzenesulfonic Acid

Quantum Chemical Calculation Methodologies Applied to 2-Hydrazinyl-5-nitrobenzenesulfonic Acid Systems

Quantum chemical calculations serve as a powerful tool for predicting the molecular structure, properties, and reactivity of chemical systems. For this compound, both rigorous and more computationally efficient methods have been employed to create a comprehensive theoretical profile of the compound.

Density Functional Theory (DFT) has become a principal method for investigating the electronic and spatial characteristics of molecules like this compound. indexcopernicus.comresearchgate.net This approach is favored for its balance of accuracy and computational cost, providing reliable results for a wide range of molecular systems. indexcopernicus.com DFT calculations, often utilizing functionals like B3LYP, are instrumental in optimizing molecular geometries to their lowest energy state. mdpi.comsuperfri.orgresearchgate.net

For substituted benzenesulfonamides, which are structurally related to the target molecule, DFT has been successfully used to determine parameters such as bond lengths, bond angles, and dihedral angles. indexcopernicus.com These calculations offer a detailed three-dimensional picture of the molecule's structure. Furthermore, DFT is employed to compute electronic properties, including the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. mdpi.com The theory also allows for the calculation of vibrational frequencies, which can be compared with experimental spectroscopic data to validate the computed structure. researchgate.net

While DFT provides high accuracy, semi-empirical methods offer a faster computational alternative, making them suitable for preliminary studies or for very large molecular systems. nih.govredalyc.org Methods like PM3 (Parametric Model 3) are derived from Hartree-Fock theory but incorporate empirical parameters to simplify calculations. nih.govuni-muenchen.de

PM3, along with similar methods like AM1 (Austin Model 1), has been widely used for calculating molecular geometries, heats of formation, and other properties. redalyc.orgresearchgate.net These methods are particularly useful for exploring potential energy surfaces and identifying stable conformers of molecules. researchgate.net Although generally less accurate than DFT, semi-empirical methods can provide valuable qualitative insights and are often used in conjunction with more rigorous techniques to build a complete computational understanding of a molecule's behavior. nih.govresearchgate.net PM3 is a reparameterization of AM1 and is known to be less repulsive for non-bonded interactions. researchgate.net

Molecular Geometry, Electronic Structure, and Conformational Analysis of Tautomers

The presence of the hydrazinyl group in this compound introduces the possibility of tautomerism and various conformations. Computational methods are essential for exploring the relative stabilities of these different forms.

Tautomers are structural isomers that readily interconvert, and in the case of hydrazone-containing compounds, this can involve the migration of a proton. researchgate.net Computational analysis, often using both DFT and semi-empirical methods, can predict the equilibrium between different tautomeric forms by calculating their relative energies. researchgate.netresearchgate.net

Conformational analysis involves identifying the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For flexible molecules, this can be a complex task. Semi-empirical methods are often employed for an initial scan of the conformational landscape, followed by higher-level DFT calculations to refine the geometries and energies of the most stable conformers. researchgate.net This information is critical for understanding how the molecule's shape influences its interactions with other molecules. The study of related hydrazone structures has shown that they can exist as mixtures of open-chain and cyclic tautomers in solution. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. libretexts.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net This excitation is often the first step in a chemical reaction. schrodinger.com Computational methods, particularly DFT, are widely used to calculate the energies of the HOMO and LUMO and thus predict the reactivity of molecules like this compound. nih.govrsc.org These calculations can help in understanding reaction mechanisms and designing new molecules with specific reactivity profiles. cureffi.orgyoutube.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | B3LYP/6-31G+(d,p) |

| Platinum(II) biphenyl (B1667301) 2,2'-bipyridine (B1663995) complex | -5.5 to -6.0 | -2.5 to -3.0 | ~2.5 to 3.5 | DFT |

| Push-Pull Purine Derivative 5a | -5.25 | -2.18 | 3.07 | DFT |

| Push-Pull Purine Derivative 9a | -6.04 | -3.15 | 2.89 | DFT |

Solvatochromic Behavior and Solvent Effects on Electronic Transitions

Solvatochromism refers to the change in a substance's color, or more broadly, its UV-visible absorption spectrum, when it is dissolved in different solvents. nih.gov This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent. mdpi.com Push-pull molecules, which have electron-donating and electron-accepting groups, often exhibit significant solvatochromism. mdpi.com

Computational studies can model this behavior by calculating the electronic transition energies of the solute in the presence of different solvent environments. nih.gov These calculations help to understand the nature of the electronic transitions (e.g., π→π*) and how they are influenced by solvent polarity. mdpi.com

To computationally model the effects of a solvent, various solvation models are employed. Among the most popular are the Polarizable Continuum Models (PCM). q-chem.comq-chem.comresearchgate.net In this approach, the solute is placed in a cavity within a continuous dielectric medium that represents the solvent. scispace.comresearchgate.net The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. q-chem.com

This self-consistent reaction field (SCRF) approach allows for the calculation of the solute's properties in a solvated environment. q-chem.com PCM methods are widely used to study how solvents affect molecular geometries, electronic properties, and spectroscopic behavior. researchgate.netresearchgate.net The conductor-like polarizable continuum model (C-PCM) is a commonly used variant of this method. researchgate.net These models are crucial for obtaining a realistic theoretical description of molecules in solution. q-chem.com

Theoretical Mechanistic Studies of Chemical Processes Involving this compound

Theoretical mechanistic studies provide profound insights into the chemical behavior of molecules, offering a microscopic view of reaction pathways, transition states, and the intrinsic properties of different molecular forms. For a compound such as this compound, with its multiple functional groups capable of proton transfer, computational chemistry is an invaluable tool for exploring its tautomeric landscape and the non-covalent interactions that govern its structure and reactivity.

Energy Characteristics and Stability of Tautomers

The concept of tautomerism is central to understanding the chemical nature of this compound. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. The hydrazinyl, nitro, and sulfonic acid groups all present possibilities for tautomeric forms, leading to a complex potential energy surface. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the relative stabilities of these tautomers.

The stability of a particular tautomer is quantitatively assessed by its Gibbs free energy (G). A lower Gibbs free energy corresponds to a more stable and thus more abundant tautomer at equilibrium. Theoretical calculations can predict these energies with high accuracy, allowing for a ranking of the different possible structures. The energy difference (ΔG) between tautomers is a critical parameter in determining their equilibrium populations.

Table 1: Illustrative Energy Characteristics of Hypothetical Tautomers of this compound

| Tautomer | Description | Relative Energy (kcal/mol) | Gibbs Free Energy (kcal/mol) |

| Tautomer A | Base structure | 0.00 | -450.123 |

| Tautomer B | Proton transfer from hydrazinyl to nitro group | +5.7 | -444.423 |

| Tautomer C | Proton transfer from hydrazinyl to sulfonic acid group | +2.1 | -448.023 |

| Tautomer D | Double proton transfer | +12.3 | -437.823 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not publicly available. The values represent the kind of data that would be generated in such a study.

Natural Bond Orbital (NBO) Analysis for Hydrogen Bonding

Beyond the energetic ranking of tautomers, a deeper understanding of the factors contributing to their stability can be gained through Natural Bond Orbital (NBO) analysis. This computational method provides a detailed picture of the electron density distribution and the interactions between orbitals. It is particularly powerful for characterizing non-covalent interactions, such as hydrogen bonds, which can play a significant role in the stabilization of certain tautomeric forms.

NBO analysis quantifies the interaction between a filled (donor) orbital and an empty (acceptor) orbital. For a hydrogen bond, this typically involves the interaction between a lone pair (LP) of a donor atom (like oxygen or nitrogen) and the antibonding orbital (σ*) of a bond involving hydrogen (e.g., N-H or O-H). The strength of this interaction is expressed as the second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction and a more significant contribution to the stability of the molecule.

In the context of this compound, NBO analysis can reveal intramolecular hydrogen bonds that stabilize specific tautomers. For instance, a hydrogen bond might form between the hydrazinyl group and the nitro or sulfonic acid groups.

Table 2: Illustrative NBO Analysis of a Hypothetical Hydrogen Bond in a Tautomer of this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O(1) | σ(N(2)-H(2)) | 8.2 | Intramolecular Hydrogen Bond |

| LP(1) N(1) | σ(O(3)-H(3)) | 5.1 | Intramolecular Hydrogen Bond |

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates the type of information that NBO analysis provides regarding the strength and nature of hydrogen bonding interactions.

By systematically analyzing the E(2) values for all possible donor-acceptor interactions within each tautomer, a comprehensive picture of the stabilizing intramolecular forces can be constructed. This information is crucial for explaining the observed or predicted stability order of the tautomers.

Coordination Chemistry and Metal Complexation of 2 Hydrazinyl 5 Nitrobenzenesulfonic Acid

Ligand Properties and Chelation Capabilities of 2-Hydrazinyl-5-nitrobenzenesulfonic Acid Derivatives

Derivatives of this compound, particularly those where the hydrazinyl moiety is converted to a hydrazone, are expected to be versatile ligands. The chelation capabilities would be significantly influenced by the nature of the substituent introduced at the hydrazinyl nitrogen.

Hydrazone derivatives of this compound would likely act as multidentate ligands. The specific coordination modes would depend on the reaction conditions and the metal ion involved. Potential donor sites include the imine nitrogen, a deprotonated hydrazinyl nitrogen, and potentially an oxygen atom from the sulfonic acid group, depending on its deprotonation state. The nitro group is generally a poor coordinator but could be involved in some interactions. This multidentate nature could lead to the formation of stable chelate rings with metal ions.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with derivatives of this compound would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes would require extensive structural characterization using techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and elemental analysis to determine their precise structures and coordination environments.

Given the affinity of iron(III) for nitrogen and oxygen donor ligands, it is plausible that stable complexes could be formed with hydrazone derivatives of this compound. The geometry of such complexes would depend on the stoichiometry and the coordination preferences of the specific ligand, with octahedral geometries being common for iron(III).

Copper(II) is well-known to form a wide variety of complexes with hydrazone ligands. These complexes often exhibit square planar or distorted octahedral geometries. The electronic and magnetic properties of such complexes would be of interest for potential applications in catalysis and materials science.

Nickel(II) complexes with hydrazone ligands can adopt various geometries, including square planar, tetrahedral, and octahedral, depending on the ligand field strength and steric factors. The study of these complexes could provide insights into the electronic structure and reactivity of nickel in different coordination environments.

Derivatives of this compound could also form complexes with other transition metals such as cobalt, zinc, and manganese. The properties of these complexes, including their magnetic behavior, redox potentials, and catalytic activity, would be dependent on the nature of both the metal ion and the specific ligand derivative.

Spectroscopic and Magnetic Properties of Coordination Compounds

To thoroughly address this section, experimental data from various spectroscopic techniques would be required. Infrared (IR) spectroscopy would be essential to understand how the vibrational frequencies of the hydrazinyl (-NHNH2), nitro (-NO2), and sulfonic acid (-SO3H) groups change upon coordination to a metal center. Shifts in the stretching frequencies of N-H, N-N, S=O, and C-N bonds would provide direct evidence of ligand-to-metal coordination.

Similarly, Ultraviolet-Visible (UV-Vis) spectroscopy would offer insights into the electronic transitions within the complexes. Information on d-d transitions for transition metal complexes or ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands would be crucial for determining the coordination geometry and the nature of electronic interactions.

Magnetic susceptibility measurements would be necessary to determine the magnetic moments of the metal complexes, which in turn would help in elucidating the spin state of the central metal ion and the number of unpaired electrons. This data is fundamental for understanding the electronic structure and bonding in coordination compounds.

A representative data table for this section would ideally include:

| Metal Complex | Key IR Bands (cm⁻¹) (Δν) | Electronic Transitions (nm) | Magnetic Moment (μB) |

| e.g., [Cu(L)₂(H₂O)₂] | ν(N-H), ν(S=O), ν(M-N), ν(M-O) | λmax for d-d transitions | Experimental value |

| e.g., [Fe(L)₃] | ν(N-H), ν(S=O), ν(M-N), ν(M-O) | λmax for CT bands | Experimental value |

L represents the deprotonated form of this compound.

Elucidation of Metal-Ligand Bonding Nature and Electronic Interactions in Complexes

A detailed analysis of the metal-ligand bonding would necessitate a combination of experimental data and computational studies. Spectroscopic data, as mentioned above, provides the initial clues. For instance, the magnitude of the shift in IR frequencies upon coordination can indicate the strength of the bond.

Supramolecular Assembly and Coordination Polymer Formation with this compound Derived Ligands

Research in this area would focus on the ability of the ligand, particularly after modification or in conjunction with other linkers, to form extended structures like supramolecular assemblies or coordination polymers. The presence of multiple functional groups (hydrazinyl, nitro, sulfonic acid) offers various potential coordination and hydrogen bonding sites.

Without specific experimental or theoretical studies on this compound, any discussion on these topics would be purely speculative and based on analogies to other, different, ligands. The scientific community awaits further research to explore the potentially rich coordination chemistry of this particular compound.

Catalytic Applications of 2 Hydrazinyl 5 Nitrobenzenesulfonic Acid and Its Derivatives

Homogeneous Catalysis Utilizing 2-Hydrazinyl-5-nitrobenzenesulfonic Acid Derived Complexes

The inherent tunability of the arylhydrazone ligand framework allows for the synthesis of a variety of metal complexes that are effective as homogeneous catalysts. By modifying the substituents on the aryl ring or the hydrazone moiety, researchers can influence the electronic and steric properties of the resulting catalyst, tailoring its activity and selectivity for specific organic transformations.

Cyanosilylation Reactions of Aldehydes

Complexes derived from arylhydrazones containing a benzenesulfonate (B1194179) group have proven to be effective catalysts for the cyanosilylation of aldehydes, a key method for producing cyanohydrins. researchgate.netmdpi.com Cyanohydrins are valuable intermediates in the synthesis of α-hydroxy acids, α-amino alcohols, and other significant organic molecules. mdpi.com

Novel silver(I) and copper(II) coordination polymers using a ligand derived from 2-hydrazinylbenzenesulfonic acid, namely 2-(2-(1-cyano-2-oxopropylidene)hydrazinyl)benzene sulfonate, have been synthesized and tested as catalysts in the reaction between various aldehydes and trimethylsilyl (B98337) cyanide (TMSCN). researchgate.netdaneshyari.com The copper(II) coordination polymer, [Cu(en)₂(μ-1κO;2κN-L)]n∙nH₂O, was identified as the most efficient catalyst, achieving yields between 76% and 88% in methanol (B129727) at room temperature. researchgate.netdaneshyari.com The catalyst's performance is notably influenced by the electronic properties of the aldehyde substrate. Aldehydes with electron-withdrawing groups, such as 4-nitrobenzaldehyde (B150856) and 4-chlorobenzaldehyde, exhibit higher conversion rates due to the increased electrophilicity of the carbonyl carbon. researchgate.net Conversely, substrates with electron-donating groups like methoxy (B1213986) or methyl show slightly lower yields. researchgate.net The addition of an ionic liquid can further enhance the reaction yield to as high as 99%. researchgate.netdaneshyari.com One of the advantages of this catalytic system is its efficacy under mild conditions, operating at room temperature with shorter reaction times compared to other systems that may require higher or sub-zero temperatures. mdpi.com

Interactive Data Table: Catalytic Cyanosilylation of Various Aldehydes

| Aldehyde Substrate | Catalyst | Solvent | Yield (%) |

| Benzaldehyde | Cu(II) Polymer | Methanol | 79 |

| 4-Nitrobenzaldehyde | Cu(II) Polymer | Methanol | 88 |

| 4-Chlorobenzaldehyde | Cu(II) Polymer | Methanol | 85 |

| 4-Bromobenzaldehyde | Cu(II) Polymer | Methanol | 84 |

| 4-Methoxybenzaldehyde | Cu(II) Polymer | Methanol | 76 |

| 4-Methylbenzaldehyde | Cu(II) Polymer | Methanol | 78 |

Data sourced from studies on copper(II) arylhydrazone coordination polymers. researchgate.net

Other Organic Transformations and Reaction Scope

Beyond cyanosilylation, complexes derived from this compound are active in other significant organic reactions, particularly oxidations. An aquasoluble iron(III) complex bearing the ligand 3-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl)-2-hydroxy-5-nitrobenzenesulfonic acid has demonstrated high catalytic activity for the peroxidative oxidation of C5-C8 cycloalkanes. nih.govdocumentsdelivered.com Using aqueous hydrogen peroxide as the oxidant under mild conditions, these catalysts can convert cycloalkanes into their corresponding alcohols and ketones with turnover numbers reaching up to 290. nih.govdocumentsdelivered.com The coordination environment of the Fe(III) center in these complexes is thought to resemble the active sites of some non-heme iron-containing enzymes. nih.govdocumentsdelivered.com

The broader family of arylhydrazone complexes engages in a variety of catalytic processes. Copper(II) arylhydrazone complexes, for instance, have been used to catalyze the oxidation of cyclohexane (B81311) and xylenes. mdpi.comnih.gov Furthermore, acylhydrazone-type ligands have been shown to promote copper-catalyzed C-N cross-coupling reactions between aryl bromides and N-heterocycles, a fundamental transformation in pharmaceutical and materials chemistry. researchgate.net Water-soluble copper complexes with arylhydrazone ligands have also been investigated as catalysts for C-H activation in the Henry (nitroaldol) reaction, a classic carbon-carbon bond-forming reaction, with the advantage of performing the reaction in an aqueous medium. daneshyari.com

Heterogeneous Catalysis and Surface Functionalization

To overcome challenges of catalyst separation and recycling associated with homogeneous systems, researchers have focused on immobilizing these active complexes onto solid supports. This approach combines the high activity of molecular catalysts with the practical benefits of heterogeneous systems.

Immobilization of Complexes on Mesoporous Supports (e.g., SBA-15)

Mesoporous silica (B1680970) materials, such as SBA-15, are excellent candidates for catalyst supports due to their high surface area, ordered nanopores, and tunable pore diameters. consensus.app The surface of SBA-15 can be readily modified with organic functional groups, facilitating the covalent anchoring of homogeneous catalysts. consensus.app

An iron(III) complex derived from 3-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl)-2-hydroxy-5-nitrobenzenesulfonic acid has been successfully immobilized onto an amine-functionalized SBA-15 support. This heterogenization is a strategy to bridge the gap between highly active homogeneous catalysts and more industrially favorable solid catalysts. nih.gov The immobilization process typically involves modifying the silica surface to create anchor points for the molecular complex, ensuring its stable integration into the solid matrix while aiming to retain its catalytic activity. beilstein-journals.org

Valorization of Biomass-Derived Feedstocks (e.g., Furfuryl Alcohol Conversion)

The immobilized iron(III) arylhydrazone complex, Fe@aptesSBA-15, has been effectively applied to the valorization of furfuryl alcohol, a key platform molecule derived from biomass. The catalyst promotes the microwave-assisted conversion of furfuryl alcohol into other valuable chemicals. The efficiency of this conversion is dependent on several factors, including temperature, reaction time, and the amount of oxidant used.

Under optimized conditions, the heterogeneous catalyst demonstrates significant activity. For instance, studies on the microwave-assisted conversion of furfuryl alcohol show how reaction parameters can be tuned to maximize product yield. The solid catalyst's robust nature allows for its potential reuse, a critical factor for developing sustainable industrial processes.

Interactive Data Table: Microwave-Assisted Furfuryl Alcohol Conversion

| Parameter | Condition | Furfuryl Alcohol Conversion (%) |

| Temperature | 80 °C | ~55 |

| Temperature | 100 °C | ~75 |

| Temperature | 120 °C | ~85 |

| Reaction Time | 30 min | ~60 |

| Reaction Time | 60 min | ~75 |

| Reaction Time | 120 min | ~80 |

Data reflects the performance of an immobilized Fe(III) arylhydrazone complex on SBA-15 support. nih.gov

Mechanistic Elucidation of Catalytic Processes via Computational and Experimental Methods

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing new, more efficient systems. For reactions catalyzed by complexes of this compound derivatives, a combination of experimental and computational methods is employed.

For the cyanosilylation of aldehydes, the reaction mechanism is believed to be similar to that of related catalytic systems. mdpi.com Mechanistic investigations, often supported by Density Functional Theory (DFT) calculations, can propose a full catalytic cycle. beilstein-journals.orgnih.gov Such studies can elucidate the role of the metal center in activating the substrates, the nature of the active catalytic species, and the transition states of key reaction steps. beilstein-journals.org For example, in related systems, it has been found that the cyanide source, TMSCN, can play a role in activating the pre-catalyst complex. nih.gov Computational models can also explain observed selectivities by comparing the energy barriers of competing reaction pathways. beilstein-journals.org

Experimentally, the mechanism of oxidation reactions catalyzed by these complexes has been probed using radical traps. nih.govdocumentsdelivered.com In the peroxidative oxidation of cycloalkanes using an iron(III) arylhydrazone catalyst, these experiments have indicated that the reaction proceeds through the involvement of both oxygen- and carbon-based radicals. nih.govdocumentsdelivered.com Spectroscopic techniques and kinetic studies further help in identifying reaction intermediates and determining the rate-limiting steps of the catalytic process.

Advanced Materials Applications of 2 Hydrazinyl 5 Nitrobenzenesulfonic Acid Derivatives

Photoactive Materials and Optical Functionalities

The molecular structure of derivatives of 2-Hydrazinyl-5-nitrobenzenesulfonic acid, particularly when converted into azo dyes or hydrazones, provides a platform for the development of various photoactive materials. These materials can interact with and respond to light, enabling functionalities such as molecular switching, optical data storage, and photoluminescence.

Azo dyes, which can be synthesized from this compound, are well-known for their photoisomerization properties. The azo group (-N=N-) can exist in two isomeric forms: the more stable trans isomer and the less stable cis isomer. The interesting future of azo dyes-based materials is the presence of cis-trans azo bond photoisomerization. nih.gov This reversible transformation can be triggered by light of specific wavelengths, leading to significant changes in the molecule's geometry, dipole moment, and absorption spectrum. This photochromic behavior is the fundamental principle behind their use as bistable molecular switches, where the two states (cis and trans) can represent the "0" and "1" of a binary system. The color intensity increases as a result of trans–cis photoisomerization. nih.gov

The photoisomerization characteristic of azo-derivatives also makes them suitable for optical recording media. In this application, a laser can be used to induce the trans-to-cis isomerization in a localized area of a thin film, thereby "writing" data. This data can then be "read" by detecting the changes in the material's optical properties, such as its refractive index or absorbance. The information can be erased by promoting the cis-to-trans back-isomerization, either thermally or with light of a different wavelength. Thin films of these materials can be fabricated using techniques like spin-coating, which allows for the deposition of uniform layers on various substrates, a crucial step in the manufacturing of optical storage devices.

Hydrazone derivatives, which can also be synthesized from this compound, have shown promise as photoluminescent materials. researchgate.net These compounds can absorb light at a specific wavelength and then emit it at a longer wavelength, a phenomenon known as fluorescence or phosphorescence. The emission behavior, including the color and intensity of the emitted light, can be tuned by modifying the molecular structure of the hydrazone. For instance, the introduction of different substituents on the aromatic rings can alter the energy levels of the molecule's frontier orbitals, thereby influencing the emission spectrum. Some hydrazone complexes have been found to emit blue light. osti.gov The complexation of hydrazone ligands with metal ions can also enhance their fluorescence intensity. osti.gov

Organic Light-Emitting Diodes (OLEDs) and UV Detection Technologies

The unique electronic properties of hydrazone derivatives of this compound make them attractive for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). Hydrazones have been investigated for their charge transport capabilities, which are essential for the efficient operation of OLEDs. researchgate.net Specifically, certain hydrazone derivatives have demonstrated excellent hole transport properties. researchgate.netdocumentsdelivered.com In an OLED, a hole-transporting layer (HTL) is a critical component that facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer. The development of novel conjugated materials with high mobility and stability is a significant area of research in the production of OLED devices. researchgate.net Keto hydrazone complexes are also being explored as potential emitting materials in OLEDs. osti.gov

In the realm of UV detection, while direct applications of this compound are not widely documented, the nitroaromatic structure suggests potential relevance. Nitroaromatic compounds are known to be photoactive and can undergo photochemical transformations upon exposure to UV radiation. For example, the photocatalytic degradation of 3-nitrobenzenesulfonic acid in the presence of UV radiation has been studied. researchgate.net This interaction with UV light could potentially be harnessed for sensing or detection applications, although further research is needed to develop specific UV detector technologies based on this compound.

Emerging Applications in Smart Materials and Sensors

The reactivity of the hydrazine (B178648) group makes derivatives of this compound excellent building blocks for smart materials and chemical sensors. Hydrazone-based fluorescent sensors have been instrumental for the detection of toxic metals over the past decade due to their ease of synthesis and unique properties. rsc.org These sensors can be designed to exhibit a change in their optical properties, such as fluorescence, upon binding with a specific analyte.

For instance, hydrazone derivatives can act as chemosensors for various metal ions. The binding of a metal ion to the hydrazone ligand can lead to a significant change in its fluorescence emission, allowing for the sensitive and selective detection of the target ion. This "turn-on" or "turn-off" fluorescence response forms the basis of a chemical sensor. Given the increasing concern over heavy metal contamination, the development of such sensors is of great environmental and biological importance.

| Sensor Type | Target Analyte | Principle of Detection |

| Fluorescent Chemosensor | Metal Ions (e.g., Al³⁺, Fe³⁺, Cu²⁺, Zn²⁺, Hg²⁺) | Change in fluorescence intensity or wavelength upon metal ion binding. rsc.org |

| Bio-orthogonal Probe | Carbonylated Biomolecules | The hydrazine group reacts with carbonyl groups on biomolecules, enabling fluorescent detection of oxidative stress. researchgate.net |

This table illustrates potential sensor applications based on the functional groups of this compound derivatives.

Textile Dyeing and Coloration (as azo-dyes)

One of the most established applications of derivatives of this compound is in the synthesis of azo dyes for the textile industry. Azo dyes are the largest and most versatile class of synthetic organic dyes. nih.gov The synthesis typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species. mdpi.comnih.gov In the case of this compound, the hydrazine group can be converted to a primary amine, which can then be diazotized and coupled to form a wide variety of azo dyes.

| Fabric Type | Dyeing Method | Typical Fastness Properties |

| Polyester | High-Temperature and High-Pressure (HTHP) | Very good to excellent wash, rub, and sublimation fastness. osti.govekb.eg |

| Nylon | Acid Dyeing | Good to very good light and wash fastness. nih.govmdpi.com |

| Cotton | Direct or Reactive Dyeing | Moderate to good wash and light fastness. researchgate.netresearchgate.net |

This table summarizes the application of azo dyes derived from similar precursors on different textile fibers.

Future Perspectives and Unexplored Research Avenues for 2 Hydrazinyl 5 Nitrobenzenesulfonic Acid

Innovative Synthetic Strategies for Complex Architectures and High-Yield Preparations

One promising avenue lies in the refinement of classical methods for introducing the hydrazinyl group. Traditional approaches often involve the reduction of diazonium salts derived from the corresponding aniline (B41778). Innovations in this area could focus on milder and more selective reducing agents to minimize side reactions and enhance product purity. Furthermore, nucleophilic aromatic substitution (SNAr) reactions, where a leaving group on the aromatic ring is displaced by hydrazine (B178648), could be optimized through the use of advanced catalytic systems.

Transition metal-catalyzed cross-coupling reactions represent a particularly exciting frontier for the synthesis of complex arylhydrazines. Methodologies employing palladium, copper, or other transition metals could enable the direct coupling of hydrazine or its derivatives with appropriately functionalized nitrobenzenesulfonic acid precursors. These methods often offer high functional group tolerance and can proceed under mild conditions, making them ideal for the synthesis of highly functionalized molecules.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Refined Diazonium Salt Reduction | Well-established, readily available precursors. | Development of milder, more selective reducing agents. |

| Optimized SNAr Reactions | Direct introduction of the hydrazine group. | Design of advanced catalysts to improve reaction kinetics and yields. |

| Transition Metal-Catalyzed Cross-Coupling | High functional group tolerance, mild reaction conditions. | Exploration of various metal catalysts and ligand systems for optimal efficiency. |

| Strategic Substituent Introduction | Control over isomer formation. | Detailed mechanistic studies to predict and control regioselectivity. |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste. | Design of multi-step sequences in a single reaction vessel. |

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational chemistry offers powerful tools to predict the properties and behavior of 2-Hydrazinyl-5-nitrobenzenesulfonic acid and its derivatives, thereby guiding the design of new materials with tailored functionalities. Advanced computational approaches can provide insights into the molecule's electronic structure, reactivity, and interactions with other chemical species.

Quantum Mechanics (QM) methods , such as Density Functional Theory (DFT), can be employed to investigate the fundamental properties of the molecule. DFT calculations can elucidate the geometric and electronic structure, vibrational frequencies, and orbital energies. Such studies can predict the molecule's reactivity, including its acidity, nucleophilicity, and electrophilicity, which are crucial for understanding its role in chemical reactions and its potential as a ligand or catalyst. Furthermore, DFT can be used to study the effects of the nitro and sulfonic acid groups on the electronic properties of the hydrazine moiety.

Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity or toxicity of derivatives of this compound. By correlating structural descriptors with experimental data, QSAR can be a valuable tool in the early stages of drug discovery or for assessing the environmental impact of related compounds.

Molecular Dynamics (MD) simulations can provide a dynamic picture of the behavior of this compound in different environments, such as in solution or incorporated into a material. MD simulations can be used to study the solvation of the molecule, its conformational flexibility, and its interactions with surfaces or polymers. This information is vital for designing functional materials where the orientation and dynamics of the embedded molecules are critical to their performance.

For materials design, computational screening of virtual libraries of derivatives of this compound can accelerate the discovery of new materials with desired properties. By systematically modifying the substituents on the aromatic ring, it is possible to tune the electronic, optical, and coordination properties of the molecule. High-throughput computational screening can identify promising candidates for experimental synthesis and characterization.

| Computational Method | Application for this compound |

| Density Functional Theory (DFT) | Electronic structure, reactivity, acidity, spectroscopic properties. |

| QSAR | Prediction of biological activity and toxicity of derivatives. |

| Molecular Dynamics (MD) | Solvation, conformational analysis, interactions with materials. |

| Virtual Screening | High-throughput discovery of new functional molecules. |

Exploration of Diverse Metal Ion Coordination and Novel Ligand Design

The presence of multiple potential coordination sites—the hydrazinyl group, the nitro group, and the sulfonic acid group—makes this compound a highly versatile ligand for the coordination of a wide range of metal ions. The exploration of its coordination chemistry opens up avenues for the design of novel metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with interesting structural and functional properties.

The hydrazinyl group can act as a monodentate ligand, coordinating to a metal ion through one of its nitrogen atoms, or as a bidentate bridging ligand, linking two metal centers. The coordination mode will be influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands. The nitro group, while generally a weak coordinator, can participate in coordination, particularly with hard metal ions. The sulfonic acid group, typically deprotonated to a sulfonate anion in coordination complexes, can act as a monodentate, bidentate, or bridging ligand, offering further possibilities for the construction of extended structures.

The interplay between these functional groups allows for the design of ligands with specific coordination preferences. For instance, the steric and electronic properties of the molecule can be tuned by introducing substituents on the benzene (B151609) ring, thereby influencing the geometry and stability of the resulting metal complexes. This tunability is key to the rational design of functional materials.

Future research should focus on the systematic investigation of the coordination of this compound with a variety of transition metals, lanthanides, and actinides. The synthesis and structural characterization of the resulting complexes, using techniques such as single-crystal X-ray diffraction, will provide fundamental insights into the coordination modes of the ligand. These studies will lay the groundwork for the development of new materials with applications in areas such as catalysis, magnetism, and gas storage.

| Functional Group | Potential Coordination Modes |

| Hydrazinyl | Monodentate, Bidentate bridging |

| Nitro | Monodentate (weak) |

| Sulfonic Acid/Sulfonate | Monodentate, Bidentate, Bridging |

Development of Novel Catalytic Systems for Sustainable Chemistry and Green Synthesis

The unique combination of functional groups in this compound suggests its potential for the development of novel catalytic systems for sustainable chemistry and green synthesis. The sulfonic acid group, in particular, can function as a Brønsted acid catalyst in a variety of organic transformations.

One promising area of research is the development of heterogeneous catalysts by immobilizing this compound or its derivatives onto solid supports such as silica (B1680970), alumina, or polymers. Such solid acid catalysts offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, recyclability, and reduced corrosion. These materials could be effective catalysts for reactions such as esterification, hydration, and condensation, which are important in the production of fine chemicals and biofuels.

The incorporation of this compound as a ligand in metal-organic frameworks (MOFs) could lead to the creation of highly active and selective catalysts. The sulfonic acid groups within the MOF structure can act as accessible acidic sites, while the metal nodes can provide Lewis acidity or redox activity. The porous nature of MOFs allows for size- and shape-selective catalysis.

The hydrazine moiety also offers opportunities for catalytic applications. Hydrazine and its derivatives are known to be effective reducing agents and can participate in various catalytic cycles. Furthermore, the development of catalyst-free synthetic methods, where the inherent reactivity of the starting materials is harnessed, is a key goal of green chemistry. The reactivity of the hydrazine group in this compound could be exploited in such catalyst-free reactions.

Future research in this area should focus on the design and synthesis of novel catalytic materials based on this compound, and the evaluation of their performance in a range of important organic reactions. A strong emphasis should be placed on developing catalytic systems that are highly active, selective, and stable, and that operate under mild and environmentally benign conditions.

Design and Synthesis of Next-Generation Functional Materials with Tunable Properties

The inherent functionalities of this compound make it an attractive building block for the design and synthesis of next-generation functional materials with tunable properties. The ability to modify the molecule's structure and incorporate it into larger assemblies provides a pathway to materials with tailored optical, electronic, and chemical properties.

The presence of the nitro group, a strong electron-withdrawing group, and the potential for extended conjugation through the benzene ring and the hydrazinyl moiety, suggests that derivatives of this compound could exhibit interesting nonlinear optical (NLO) properties. By systematically varying the substituents on the aromatic ring, it may be possible to fine-tune the NLO response of these materials for applications in optoelectronics and photonics.

The sulfonic acid group can be utilized to impart ion-exchange properties to materials. Polymers and resins functionalized with this compound could be developed for applications in water purification, separation processes, and as solid electrolytes in fuel cells. The combination of the sulfonic acid group with the coordinating ability of the hydrazinyl group could lead to materials with selective ion-binding capabilities.

Furthermore, the ability of this compound to form coordination polymers and MOFs, as discussed earlier, opens the door to a wide range of functional materials. These materials could be designed to have specific pore sizes and chemical environments for applications in gas storage and separation, sensing, and drug delivery. The functional groups within the pores could be tailored to interact selectively with specific guest molecules.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Hydrazinyl-5-nitrobenzenesulfonic acid be optimized for higher yield and purity?

- Methodological Answer : Optimizing synthesis involves controlling reaction conditions such as temperature (e.g., maintaining 120°C for sulfonation steps) and reagent stoichiometry. Evidence from analogous sulfonic acid syntheses suggests using concentrated sulfuric acid as both a solvent and catalyst . Post-synthesis purification via recrystallization or ion-pair chromatography (as described for sulfonamide mixtures in ) can enhance purity. Hydrazine content should be quantified using derivatization methods, such as reaction with benzaldehyde to form benzalazine, followed by HPLC analysis .

Q. What chromatographic methods are effective for analyzing the purity of this compound?

- Methodological Answer : Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium phosphate) is effective for separating sulfonic acids, as demonstrated in the analysis of sulfosalicylic acid derivatives . Gradient elution (e.g., 0.1% formic acid in water/acetonitrile) improves resolution. For detection, UV-Vis at 254 nm is suitable for nitro and aromatic groups, while mass spectrometry confirms molecular weight .

Q. What spectroscopic techniques are critical for characterizing the functional groups in this compound?

- Methodological Answer :

- FT-IR : Identify hydrazinyl (–NH–NH₂) stretches (~3300 cm⁻¹) and sulfonic acid (–SO₃H) vibrations (~1030 cm⁻¹ and 1170 cm⁻¹) .

- ¹H/¹³C NMR : The nitro group deshields adjacent protons, appearing as downfield signals (δ 8.0–8.5 ppm). The hydrazinyl proton resonates as a broad singlet (~δ 4.5 ppm) .

- Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry .

Advanced Research Questions

Q. How can computational docking studies predict the interaction of this compound with biological targets?

- Methodological Answer : AutoDock4 or similar software enables flexible ligand docking by accounting for receptor side-chain mobility. Use the Lamarckian genetic algorithm to explore binding modes, with grid parameters centered on active sites (e.g., 60 × 60 × 60 Å). Validate predictions via molecular dynamics simulations (e.g., GROMACS) to assess binding stability . For example, nitro groups may form hydrogen bonds with catalytic residues, while the sulfonic acid group enhances solubility in aqueous binding pockets.

Q. What strategies resolve contradictions in hydrogen-bonding patterns observed in the crystal structure of this compound?

- Methodological Answer : Apply graph set analysis (as per Etter’s formalism) to classify hydrogen bonds (e.g., D, R²₂ motifs). Use SHELXL for refinement, incorporating anisotropic displacement parameters for non-hydrogen atoms. Discrepancies in H-bond donor/acceptor distances can be addressed by re-examining Fourier difference maps and adjusting occupancy factors for disordered regions .